(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene
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Overview
Description
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene, also known as 4-CFTB, is a chemical compound with the molecular formula C7H4ClF3SO2. It is a colorless solid that is soluble in organic solvents such as ether and benzene. 4-CFTB is a versatile compound that has a wide range of applications in the fields of organic synthesis and scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene can be achieved through a multi-step process involving the reaction of various starting materials.
Starting Materials
4-chloroacetophenone, trifluoromethylsulfonyl chloride, sodium hydroxide, benzene, sulfuric acid, sodium nitrite, hydrochloric acid
Reaction
Step 1: 4-chloroacetophenone is reacted with trifluoromethylsulfonyl chloride in the presence of sodium hydroxide to form (4-chloro-3-trifluoromethyl)phenylsulfonylacetophenone., Step 2: (4-chloro-3-trifluoromethyl)phenylsulfonylacetophenone is then reacted with benzene in the presence of sulfuric acid to form (4-chloro-3-trifluoromethyl)phenylsulfonylbenzene., Step 3: The final step involves the diazotization of 4-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with (4-chloro-3-trifluoromethyl)phenylsulfonylbenzene to form the desired compound.
Mechanism Of Action
The mechanism of action of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene is not fully understood. However, it is believed that (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene acts as an inhibitor of enzymes involved in the synthesis of proteins and other biological molecules. Specifically, (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene are not well understood. However, it is believed that (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene may have an effect on the metabolism of certain drugs and other compounds. Additionally, (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene may have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes.
Advantages And Limitations For Lab Experiments
The main advantage of using (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene in laboratory experiments is its versatility. (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene can be used as an intermediate in the synthesis of various organic compounds and pharmaceuticals, as well as in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene is relatively inexpensive and readily available.
The main limitation of using (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the biochemical and physiological effects of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene are not well understood, and it is possible that it may have an effect on the metabolism of certain drugs and other compounds.
Future Directions
There are a number of potential future directions for research involving (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene. These include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of various organic compounds and pharmaceuticals. Additionally, further research into the use of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene as an inhibitor of cytochrome P450 enzymes may be of interest. Finally, further research into the synthesis of fluorinated compounds using (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene may be beneficial.
Scientific Research Applications
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene has a wide range of applications in scientific research. It is commonly used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene is also used as a reagent in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. Additionally, (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
properties
IUPAC Name |
4-(benzenesulfonyl)-1-chloro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2S/c14-12-7-6-10(8-11(12)13(15,16)17)20(18,19)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLLBPDEOIZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene |
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